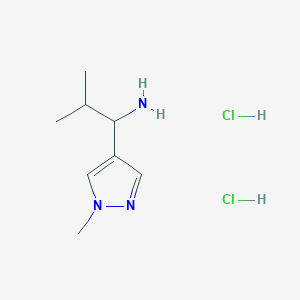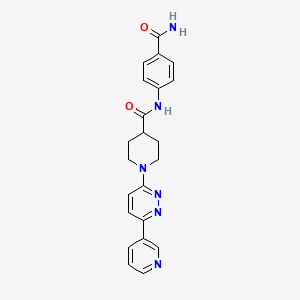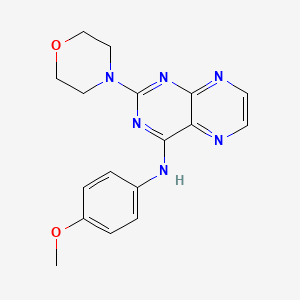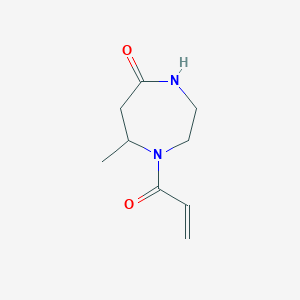![molecular formula C20H20N4O2 B2564038 (2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone CAS No. 2034443-62-2](/img/structure/B2564038.png)
(2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone is an organic compound of significant interest due to its complex structure and potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound comprises a pyridine ring substituted with a cyclopentyloxy group at the 2-position and a benzoimidazoimidazole moiety attached at the 4-position via a methanone bridge. Its structural features suggest potential reactivity and interactions with different molecular targets.
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common structure in many biologically active molecules . Imidazole derivatives are known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of “(2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone” could be diverse and depend on the specific context of its use.
Mode of Action
The carbonyl group in the compound might be involved in nucleophilic attack, a common reaction mechanism for carbonyl-containing compounds . The imidazole ring could also participate in various chemical reactions due to its amphoteric nature .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it’s likely that multiple pathways could be affected .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the diverse biological activities of imidazole derivatives, the effects could be varied and context-dependent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the imidazole ring is amphoteric and can show both acidic and basic properties, which could be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyridine intermediate: : This step may involve the alkylation of pyridine with cyclopentanol using a suitable base such as potassium tert-butoxide.
Synthesis of the benzoimidazoimidazole moiety: : This component can be synthesized through a cyclization reaction involving ortho-phenylenediamine and glyoxal in the presence of an acid catalyst.
Final coupling reaction: : The final step involves the formation of the methanone bridge to link the pyridine and benzoimidazoimidazole units. This can be achieved using a carbonylation reaction, potentially with a reagent such as phosgene or a derivative under controlled conditions.
Industrial Production Methods
For industrial-scale production, optimizing the yield and purity is crucial. Flow chemistry or continuous synthesis methods may be employed to enhance the efficiency and scalability of the process. Catalysts and solvents play key roles in ensuring the reactions proceed smoothly and the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-(Cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone undergoes various chemical reactions, such as:
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopentyloxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions may target the benzoimidazoimidazole ring or the carbonyl group in the methanone bridge, producing alcohols or amines.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid, reducing agents like lithium aluminum hydride or hydrogen gas with a suitable catalyst, and nucleophiles such as alkoxides or amines for substitution reactions.
Major Products
The major products formed depend on the reaction conditions For instance, oxidation may yield cyclopentanone derivatives, while reduction may produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactive sites allow for functionalization, enabling the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, (2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone can be used as a probe to study cellular processes. Its structure allows for potential interactions with enzymes, receptors, or nucleic acids, providing insights into their functions and mechanisms.
Medicine
The compound's structural features suggest potential as a pharmacophore in medicinal chemistry. It could be used as a lead compound for developing new drugs targeting specific proteins or pathways involved in diseases such as cancer, inflammation, or neurodegeneration.
Industry
In industry, this compound may be utilized in the development of specialty chemicals, polymers, or catalysts. Its unique structure provides opportunities for creating materials with novel properties and applications.
Comparison with Similar Compounds
Similar Compounds
(2-(Cyclopropyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone: : Similar structure but with a cyclopropyloxy group instead of cyclopentyloxy.
(2-(Cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-b]pyrazin-1-yl)methanone: : Similar but with a benzoimidazopyrazin moiety.
(2-(Cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-c]pyridazin-1-yl)methanone: : Features a benzoimidazopyridazin moiety.
Uniqueness
The presence of the cyclopentyloxy group in (2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone adds steric hindrance and unique electronic properties, distinguishing it from similar compounds. These features can influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for various applications.
Overall, this compound stands out due to its complex structure and potential applications across multiple scientific fields. Its synthesis, reactivity, and mechanism of action offer numerous opportunities for exploration and development.
Properties
IUPAC Name |
(2-cyclopentyloxypyridin-4-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(14-9-10-21-18(13-14)26-15-5-1-2-6-15)24-12-11-23-17-8-4-3-7-16(17)22-20(23)24/h3-4,7-10,13,15H,1-2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCOITNNAYSWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN4C3=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(9-methyl-9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol](/img/structure/B2563955.png)

![5-(1,3-benzothiazol-2-yl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2563960.png)

![1-[7-(3,4-dimethylbenzenesulfonyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]-4-ethylpiperazine](/img/structure/B2563965.png)

![1-Oxaspiro[5.5]undecan-4-amine](/img/structure/B2563970.png)
![N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2563971.png)

![N-cyclooctyl-4-oxo-6-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2563973.png)
![4-[6-(PIPERAZIN-1-YL)PYRIDAZIN-3-YL]MORPHOLINE](/img/structure/B2563974.png)
![[(2S,3as,6as)-octahydrocyclopenta[b]pyrrol-2-yl]methanol hydrochloride](/img/structure/B2563975.png)

![3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2563978.png)
